molecular formula C13H17BrN2O3 B2900916 N-(tert-butoxycarbonyl)-N1-(4-bromophenyl)glycinamide CAS No. 309262-79-1

N-(tert-butoxycarbonyl)-N1-(4-bromophenyl)glycinamide

Cat. No.: B2900916
CAS No.: 309262-79-1
M. Wt: 329.194
InChI Key: SMSIBGUMZYVTHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butoxycarbonyl)-N1-(4-bromophenyl)glycinamide is a glycinamide derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-bromophenyl substituent. The Boc group is widely employed in peptide synthesis to shield amine functionalities during chemical reactions, suggesting this compound may serve as an intermediate in pharmaceutical development .

Properties

IUPAC Name

tert-butyl N-[2-(4-bromoanilino)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(18)15-8-11(17)16-10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSIBGUMZYVTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butoxycarbonyl)-N1-(4-bromophenyl)glycinamide typically involves the following steps:

    Protection of Glycine: Glycine is first protected by reacting it with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine (TEA) to form Boc-glycine.

    Formation of Amide Bond: Boc-glycine is then reacted with 4-bromoaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butoxycarbonyl)-N1-(4-bromophenyl)glycinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles in the presence of a suitable catalyst.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and catalysts such as palladium complexes for Suzuki coupling reactions.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products Formed

    Substitution Reactions: Depending on the nucleophile used, products can include various substituted phenyl derivatives.

    Deprotection Reactions: The major product is the free amine derivative of glycinamide.

Scientific Research Applications

N-(tert-butoxycarbonyl)-N1-(4-bromophenyl)glycinamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(tert-butoxycarbonyl)-N1-(4-bromophenyl)glycinamide involves its reactivity as a protected amino acid derivative. The Boc group provides stability during synthetic transformations, while the 4-bromophenyl group can participate in various substitution reactions. The compound can interact with molecular targets such as enzymes and receptors, influencing their activity through covalent modification or non-covalent binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen-Substituted Aryl Groups

Halogen Effects on Enzyme Inhibition Evidence from maleimide derivatives (e.g., N-(4-halophenyl)maleimides) demonstrates that halogen size (F, Cl, Br, I) minimally impacts inhibitory potency against monoacylglycerol lipase (MGL). For instance:

Compound IC50 (μM) Reference
N-(4-fluorophenyl)maleimide 5.18
N-(4-chlorophenyl)maleimide 7.24
N-(4-bromophenyl)maleimide 4.37
N-(4-iodophenyl)maleimide 4.34

However, the glycinamide core of the target compound could alter this trend due to differences in hydrogen-bonding capacity or conformational flexibility .

Biological Activity in FPR Agonists Pyridazinone derivatives with 4-bromophenyl groups, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, act as potent FPR2 agonists, inducing calcium mobilization and chemotaxis in human neutrophils . While the target compound shares the 4-bromophenyl substituent, its glycinamide backbone may confer distinct binding modes or selectivity compared to pyridazinones.

Substituent-Driven Pharmacological Effects

Methoxy vs. Bromo Substitutents A thiazol-2-yl hydrazine derivative with a 4-methoxyphenyl group (N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine) demonstrated cardioprotective effects superior to reference drugs like Levocarnitine .

Sulfonyl vs. Bromo Substitutents
N-(tert-butoxycarbonyl)-N1-[4-(methylsulfonyl)phenyl]glycinamide, a structural analog with a methylsulfonyl group, highlights how electron-withdrawing substituents influence solubility and target engagement. The sulfonyl group enhances polarity compared to bromophenyl, which may affect pharmacokinetic profiles .

Physicochemical Properties

A related glycinamide derivative, N²-(4-bromophenyl)-N-(4-fluorophenyl)-N²-[(4-methylphenyl)sulfonyl]glycinamide (CAS 6487-73-6), has a molecular weight of 477.35 g/mol and a complex structure with multiple aryl groups . Comparatively, the target compound’s simpler structure (lacking sulfonyl and fluorophenyl groups) may improve synthetic accessibility and metabolic stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.